4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid
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Overview
Description
AFD 21 is a class I antiarrhythmic drug that binds to sodium channels in their inactivated state. It exerts use- and voltage-dependent inhibition of sodium channels with unbinding rates comparable to those of class I antiarrhythmic drugs with moderate kinetics .
Preparation Methods
The preparation of AFD 21 involves synthetic routes that include the use of specific reagents and conditions. One method involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol 300 (PEG300) and Tween 80, followed by dilution with double-distilled water (ddH2O) . Industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized for research purposes and is available in various quantities .
Chemical Reactions Analysis
AFD 21 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.
Reduction: Reduction reactions involving AFD 21 are less common but may occur under certain conditions.
Substitution: AFD 21 can participate in substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AFD 21 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving sodium channel inhibition.
Biology: Investigated for its effects on cellular electrophysiology, particularly in cardiac cells.
Medicine: Studied for its potential therapeutic effects in treating arrhythmias and other cardiac conditions.
Industry: Utilized in the development of new antiarrhythmic drugs and related compounds
Mechanism of Action
The mechanism of action of AFD 21 involves its binding to sodium channels in their inactivated state. This binding inhibits the flow of sodium ions, which is crucial for the propagation of action potentials in cardiac cells. By inhibiting sodium channels, AFD 21 helps to stabilize the cardiac membrane and prevent abnormal electrical activity that can lead to arrhythmias .
Comparison with Similar Compounds
AFD 21 is similar to other class I antiarrhythmic drugs, such as disopyramide and mexiletine. it has unique properties, including its specific binding kinetics and voltage-dependent inhibition of sodium channels. Similar compounds include:
Disopyramide: Another class I antiarrhythmic drug with different binding kinetics.
Mexiletine: A class I antiarrhythmic drug with similar sodium channel inhibition but different pharmacokinetic properties
AFD 21’s uniqueness lies in its moderate kinetics and specific binding to sodium channels in their inactivated state, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
99465-44-8 |
---|---|
Molecular Formula |
C28H39NO5 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[di(butan-2-yl)amino]-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C24H35NO.C4H4O4/c1-5-20(3)25(21(4)6-2)19-13-18-24(26,22-14-9-7-10-15-22)23-16-11-8-12-17-23;5-3(6)1-2-4(7)8/h7-12,14-17,20-21,26H,5-6,13,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
NGKQUOVJEFUNDW-WLHGVMLRSA-N |
Isomeric SMILES |
CCC(C)N(CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)CC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCC(C)N(CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)CC.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCC(C)N(CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)CC.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-diisobutylamino-1,1-diphenyl-1-butanol maleate AFD 21 AFD-21 NS-2 class 1 antiarrhythmic agent |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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